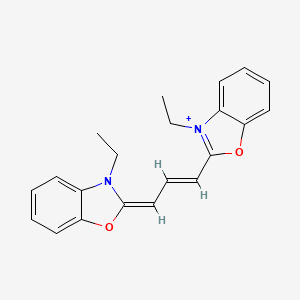![molecular formula C30H46O6 B1234235 (2Z,9E)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde](/img/structure/B1234235.png)
(2Z,9E)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,9E)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[97003,7013,17]octadeca-2,9-diene-10-carbaldehyde is a complex organic compound with a molecular formula of C₃₀H₄₆O₆ It is known for its intricate structure, which includes multiple rings and functional groups
Vorbereitungsmethoden
The synthesis of (2Z,9E)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde involves multiple steps, including the formation of the cyclopenta[4,5]cycloocta[1,2-f]inden core and subsequent functionalization. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the formyl group or other reactive sites, leading to the formation of derivatives with different functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the reaction type and conditions used.
Wissenschaftliche Forschungsanwendungen
(2Z,9E)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its biological activity is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(2Z,9E)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde can be compared with other similar compounds, such as:
Cyclopenta[4,5]cycloocta[1,2-f]inden derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.
Pentopyranoside derivatives: These compounds have variations in the sugar moiety and other attached groups.
The uniqueness of this compound lies in its specific combination of structural features and functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C30H46O6 |
|---|---|
Molekulargewicht |
502.7 g/mol |
IUPAC-Name |
(2Z,9E)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde |
InChI |
InChI=1S/C30H46O6/c1-15(2)19-8-9-30(5)12-23-18(13-31)6-7-20-17(4)26(11-22(20)16(3)21(23)10-24(19)30)36-29-28(34)27(33)25(32)14-35-29/h6,13,15,17,19-21,23-29,32-34H,7-12,14H2,1-5H3/b18-6-,22-16- |
InChI-Schlüssel |
PGDQFMJGCJTDBU-KLGHNZNZSA-N |
SMILES |
CC1C2CC=C(C3CC4(CCC(C4CC3C(=C2CC1OC5C(C(C(CO5)O)O)O)C)C(C)C)C)C=O |
Isomerische SMILES |
CC1C/2C/C=C(\C3CC4(CCC(C4CC3/C(=C2/CC1OC5C(C(C(CO5)O)O)O)/C)C(C)C)C)/C=O |
Kanonische SMILES |
CC1C2CC=C(C3CC4(CCC(C4CC3C(=C2CC1OC5C(C(C(CO5)O)O)O)C)C(C)C)C)C=O |
Synonyme |
aleurodiscal |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B1234158.png)






![(17Z,21E)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,9,29-tetrahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B1234168.png)

![[(3aR,4S,6Z,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B1234173.png)
![(4aS,6aS,6bR,9R,10S,12aR)-10-[(3R,4S,5S)-4,5-dihydroxy-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1234175.png)
